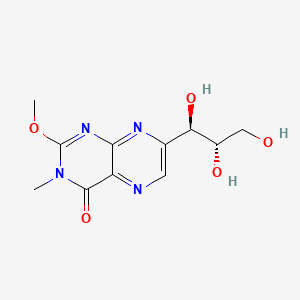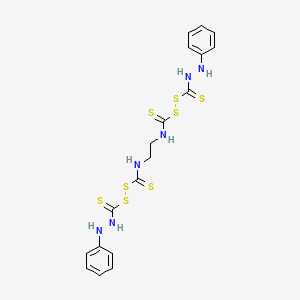
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-butoxy-3-chlorophenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-butoxy-3-chlorophenyl)-, monohydrochloride is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazoles typically involves the cyclization of appropriate thioamide and α-haloketone precursors. The specific synthetic route for this compound would involve the following steps:
Preparation of Thioamide: The thioamide precursor can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide.
Cyclization: The thioamide is then reacted with an α-haloketone under basic conditions to form the imidazo[2,1-b]thiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazoles can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: These compounds are used as building blocks in organic synthesis.
Biology: They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Some imidazo[2,1-b]thiazoles are investigated as potential therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry: They may be used in the development of new materials or as intermediates in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazoles depends on their specific biological activity. For example, in the case of anticancer activity, these compounds may inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, proteases, or other proteins essential for cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thiazolopyridines: Another class of compounds with a fused thiazole ring, known for their diverse pharmacological properties.
Uniqueness
Imidazo[2,1-b]thiazoles are unique due to their specific ring structure and the ability to introduce various functional groups, which can modulate their biological activity and chemical reactivity.
Properties
CAS No. |
82492-70-4 |
|---|---|
Molecular Formula |
C15H18Cl2N2OS |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
3-(4-butoxy-3-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C15H17ClN2OS.ClH/c1-2-3-8-19-14-5-4-11(9-12(14)16)13-10-20-15-17-6-7-18(13)15;/h4-5,9-10H,2-3,6-8H2,1H3;1H |
InChI Key |
LZYLLUJDAFCHTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


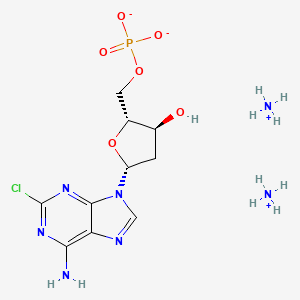



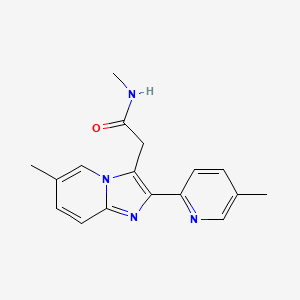
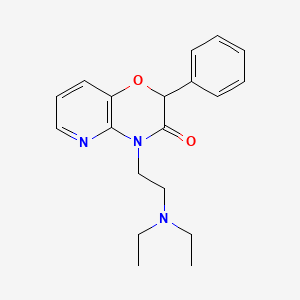
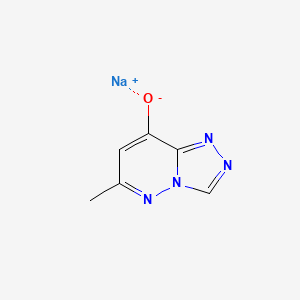
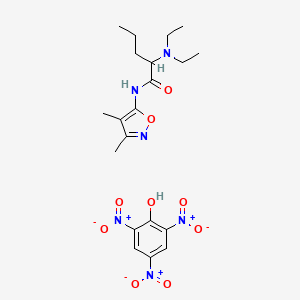

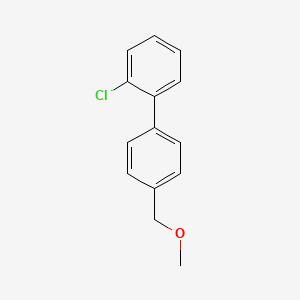
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)
